![molecular formula C7H6N2O B573431 4-methylidene-3H-furo[2,3-d]pyrimidine CAS No. 186454-71-7](/img/structure/B573431.png)
4-methylidene-3H-furo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylidene-3H-furo[2,3-d]pyrimidine is a heterocyclic compound containing a fused furan and pyrimidine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylidene-3H-furo[2,3-d]pyrimidine can be achieved through several methods. One efficient approach involves the rhodium (II)-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to the preparation of a variety of novel and diverse furo[2,3-d]pyrimidine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned catalytic reactions. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methylidene-3H-furo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted furo[2,3-d]pyrimidines, which can have diverse functional groups depending on the reagents used.
Scientific Research Applications
4-methylidene-3H-furo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-methylidene-3H-furo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methylidene-3H-furo[2,3-d]pyrimidine include:
- Pyrido[2,3-d]pyrimidines
- Pyrrolo[2,3-d]pyrimidines
- Thieno[2,3-d]pyrimidines
Uniqueness
What sets this compound apart from these similar compounds is its unique fused furan and pyrimidine ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
186454-71-7 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.138 |
IUPAC Name |
4-methylidene-3H-furo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-5-6-2-3-10-7(6)9-4-8-5/h2-4H,1H2,(H,8,9) |
InChI Key |
MPKOVOBPJJDQKT-UHFFFAOYSA-N |
SMILES |
C=C1C2=C(N=CN1)OC=C2 |
Synonyms |
Furo[2,3-d]pyrimidine, 1,4-dihydro-4-methylene- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


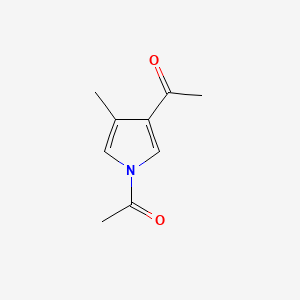
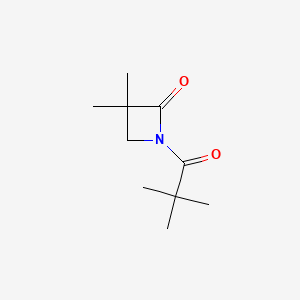
![4-Methoxypyrazolo[1,5-a][1,3,5]triazine](/img/structure/B573351.png)

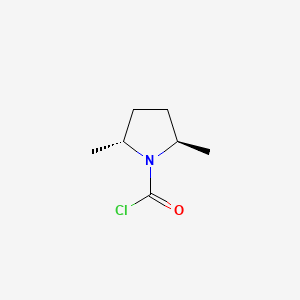
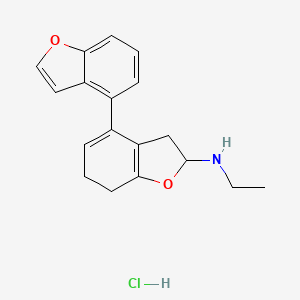

![1,3-Dioxaspiro[4.6]undecane](/img/structure/B573364.png)
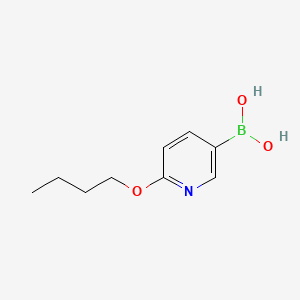
![(4AS,9aS)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B573368.png)
![[1,3]Thiazolo[4,5-d][1,2]oxazole](/img/structure/B573369.png)
